Atto 425-NHS ester

Description

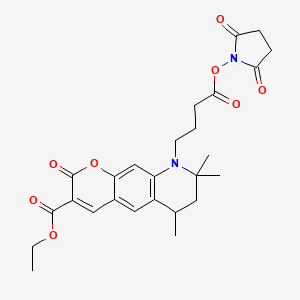

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEQEMDTFPYCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583415 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892156-28-4 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atto 425-NHS Ester: A Technical Guide to its Spectral Properties and Application in Bioconjugation

This technical guide provides an in-depth exploration of the spectral and physicochemical properties of Atto 425-NHS ester, a fluorescent probe widely utilized in the life sciences. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles governing its use in bioconjugation, offering both foundational knowledge and practical insights for successful experimental design and execution.

Introduction to Atto 425: A High-Performance Coumarin Derivative

Atto 425 is a fluorescent label belonging to the coumarin class of dyes.[1][2] It is recognized for its strong absorption, high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[3][4] These characteristics make it a robust tool for a variety of bioanalytical applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[4][5] The dye's rigid molecular structure contributes to its consistent optical properties, which are nearly independent of solvent and temperature. This guide focuses on the N-hydroxysuccinimide (NHS) ester derivative of Atto 425, an amine-reactive form designed for the covalent labeling of biomolecules.[2]

Core Spectral and Physicochemical Properties

A thorough understanding of the intrinsic properties of Atto 425 is fundamental to its effective application. The key spectral and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 436 - 439 nm | [1][6][7] |

| Emission Maximum (λem) | 484 - 485 nm | [1][7][8] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [3][7] |

| Fluorescence Quantum Yield (ηfl) | 90% | [3][7] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [3][7] |

| Stokes Shift | ~48 nm | [1][6] |

| Molecular Weight (NHS Ester) | 499 g/mol | [2][3] |

| Hydrophilicity | Moderately hydrophilic | [1] |

Correction Factors for Protein Conjugates:

When determining the concentration of an Atto 425-labeled protein, the dye's absorbance at 280 nm must be accounted for. The following correction factors are used to calculate the degree of labeling (DOL):

The Chemistry of Bioconjugation with Atto 425-NHS Ester

The covalent attachment of Atto 425-NHS ester to biomolecules is achieved through its reaction with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides.[4]

The NHS Ester Reaction Mechanism

The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.

Caption: Mechanism of NHS ester reaction with a primary amine.

Critical Parameters Influencing the Conjugation Reaction

pH: The pH of the reaction buffer is the most critical factor. For the primary amine to be nucleophilic, it must be unprotonated. Therefore, the reaction is typically carried out at a pH between 8.0 and 9.0, with an optimal range of 8.2-8.5.[9][10] At lower pH values, the amine is protonated (-NH₃⁺) and non-reactive.

Hydrolysis: A competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH.[9][10] This reaction yields the inactive carboxylic acid form of the dye and must be minimized. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[11] Therefore, a pH of ~8.3 is a well-established compromise to ensure sufficient amine reactivity while managing the rate of hydrolysis.[10]

Buffer Selection: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[3] These will compete with the target biomolecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and HEPES.[3]

Concentration: Higher concentrations of both the biomolecule and the Atto 425-NHS ester can favor the desired bimolecular reaction over the unimolecular hydrolysis. A protein concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.[3]

Solvent: Atto 425-NHS ester is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] A stock solution is typically prepared in anhydrous, amine-free DMF or DMSO and then added to the aqueous solution of the biomolecule.[3]

Experimental Protocol: Labeling of Proteins

This section provides a generalized, self-validating protocol for the labeling of proteins with Atto 425-NHS ester.

Caption: Experimental workflow for protein labeling with Atto 425-NHS ester.

Step-by-Step Methodology

-

Protein Preparation: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3.[3] Ensure the protein concentration is at least 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must first be dialyzed against a suitable buffer like PBS.[3]

-

Dye Preparation: Immediately before use, dissolve the Atto 425-NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[3]

-

Labeling Reaction: While gently stirring, add a 2- to 4-fold molar excess of the reactive dye solution to the protein solution.[3] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]

-

Purification: Separate the labeled protein from unreacted dye and hydrolysis byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column).[3] The first colored, fluorescent band to elute is the protein conjugate.

-

Characterization: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 439 nm. The following formulas can be used:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₃₉ x CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A₄₃₉ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

Where:

-

A₂₈₀ and A₄₃₉ are the absorbances at the respective wavelengths.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Atto 425 (45,000 M⁻¹ cm⁻¹).

-

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - pH of the reaction is too low.- Presence of primary amines in the buffer.- Hydrolysis of the NHS ester due to moisture in the solvent or prolonged incubation. | - Ensure the pH is between 8.2 and 8.5.[9]- Use amine-free buffers like PBS or sodium bicarbonate.[3]- Use anhydrous DMSO/DMF and prepare the dye solution immediately before use.[2][3] |

| Protein Precipitation | - High degree of labeling can alter protein solubility.- High concentration of organic solvent. | - Reduce the molar excess of the dye in the reaction.- Keep the final concentration of DMSO or DMF below 10%. |

| High Background Signal | - Incomplete removal of unreacted dye. | - Repeat the purification step (e.g., size-exclusion chromatography or dialysis).[3] |

Conclusion

Atto 425-NHS ester is a high-performance fluorescent probe with exceptional spectral properties, making it a valuable tool for the sensitive detection of biomolecules. Its utility is underpinned by the well-characterized and efficient NHS ester chemistry for amine conjugation. By carefully controlling key reaction parameters, particularly pH and buffer composition, researchers can achieve robust and reproducible labeling of proteins, antibodies, and other biomolecules, enabling a wide array of applications in biological research and diagnostics.

References

-

Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit. Retrieved from [Link]

-

metabion. (2024, March 1). Know your oligo mod: ATTO dyes. Retrieved from [Link]

-

FluoroFinder. (n.d.). ATTO 425 Dye Profile. Retrieved from [Link]

-

ATTO-TEC. (2011, May 16). Product Information: ATTO 425. Retrieved from [Link]

-

Bio-Synthesis. (n.d.). ATTO 425 Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]

-

ATTO-TEC. (n.d.). Properties of ATTO-Dyes. Retrieved from [Link]

-

Fonin, A. V., et al. (n.d.). Normalized absorption and fluorescence spectrum of ATTO-425. ResearchGate. Retrieved from [Link]

-

ATTO-TEC. (2011, July 22). ATTO Labeling Procedures. Retrieved from [Link]

-

Fonin, A. V., et al. (n.d.). The dependence of the total fluorescence intensity of ATTO-425 on the solution absorbance. ResearchGate. Retrieved from [Link]

-

Jena Bioscience. (2025, June 4). Properties of Fluorescent Dyes, Fluorescent Quencher & Redox Label. Retrieved from [Link]

Sources

- 1. FluoroFinder [app.fluorofinder.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. AATOM(TM) 425 NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

- 6. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. Spectrum [Atto 425] | AAT Bioquest [aatbio.com]

- 9. Atto 425 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. help.lumiprobe.com [help.lumiprobe.com]

Introduction: The Utility of Atto 425 in Modern Bio-Analytics

An In-Depth Technical Guide to Atto 425-NHS Ester: Spectral Properties and Amine-Reactive Labeling

In the landscape of fluorescent probes, the ATTO dye series has distinguished itself through exceptional photophysical characteristics.[1][2] Atto 425, a fluorescent label with a coumarin structure, is a prime example, engineered for high-sensitivity applications including single-molecule detection, high-resolution microscopy, and flow cytometry.[3][4][5][6] Its key attributes—strong absorption, a high fluorescence quantum yield, a significant Stokes shift, and robust photostability—make it a versatile tool for labeling biomolecules such as proteins, DNA, and RNA.[1][3][5][6][7][8][9]

This guide serves as a technical resource for researchers and drug development professionals, providing a deep dive into the spectral properties of Atto 425 and a detailed protocol for its most common application: the covalent labeling of primary amines via its N-hydroxysuccinimide (NHS) ester derivative.

Part 1: Core Spectroscopic and Physicochemical Properties

The performance of a fluorophore is defined by its photophysical parameters. Atto 425 exhibits a profile that is highly advantageous for biological imaging. A defining feature is its rigid molecular structure, which prevents cis-trans isomerization and ensures consistent optical properties that are largely independent of solvent and temperature.[1]

The fluorescence process begins with the absorption of a photon, elevating the molecule to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon in the process. The energy difference between the excitation and emission maxima is known as the Stokes shift. Atto 425 possesses a large Stokes shift, which is critical for minimizing self-quenching and improving the signal-to-noise ratio by reducing spectral overlap.[1][3][7]

Caption: Simplified Jablonski diagram for Atto 425 fluorescence.

Data Presentation: Photophysical Properties of Atto 425

The key quantitative metrics for Atto 425 are summarized below. These values are crucial for experimental design, including selecting appropriate filters and lasers, and for quantitative analysis, such as determining the degree of labeling.

| Parameter | Value | Significance for Researchers |

| Excitation Maximum (λex) | 436 nm[3][10] | Optimal wavelength for exciting the fluorophore; informs laser/light source selection. |

| Emission Maximum (λem) | 484 nm[3][10][11] | Peak wavelength of emitted fluorescence; dictates the choice of emission filters. |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹[3][10][11] | A measure of how strongly the dye absorbs light at λex; essential for concentration calculations. |

| Fluorescence Quantum Yield (ηfl) | 90%[3][11] | Efficiency of converting absorbed photons into emitted photons; a high value indicates a bright dye. |

| Fluorescence Lifetime (τfl) | 3.6 ns[3][7][11] | The average time the molecule spends in the excited state; useful for advanced techniques like FLIM. |

| Correction Factor (CF₂₈₀) | 0.23[3][11] | Corrects for dye absorbance at 280 nm, enabling accurate protein concentration measurement post-labeling. |

Factors Influencing Spectral Properties While Atto dyes are known for their stability, environmental factors can still influence fluorescence. The pH of the solution is a critical parameter; for instance, coumarin derivatives can exhibit pH sensitivity.[8][12] Furthermore, the polarity of the solvent can alter spectral properties, although Atto 425 is designed to be moderately hydrophilic and perform robustly in aqueous buffers.[1][7][9]

Part 2: The Chemistry of Amine Labeling with Atto 425-NHS Ester

The Atto 425-NHS ester is an amine-reactive reagent designed to form a stable, covalent bond with biomolecules. The N-hydroxysuccinimide ester is one of the most common functionalities used for this purpose due to its high efficiency and the stability of the resulting conjugate.[13]

The core reaction involves the nucleophilic attack of a primary aliphatic amine on the carbonyl carbon of the NHS ester.[13] This is most commonly the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein.[13][14] The reaction results in the formation of a chemically stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[13]

Caption: Amine-reactive labeling chemistry of Atto 425-NHS ester.

The efficiency of this reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state to react.[14][15] However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that increases with pH.[13][16] This necessitates a carefully controlled pH environment, typically between 8.3 and 8.5, to maximize the labeling yield while minimizing hydrolysis of the dye.[10][13][15][17]

Part 3: Experimental Protocol for Protein Labeling

This section provides a self-validating, step-by-step methodology for conjugating Atto 425-NHS ester to a target protein.

A. Reagent Preparation & Handling

-

Protein Solution Preparation :

-

Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer.[5][10][13] Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).

-

Causality : Buffers containing primary amines (e.g., Tris, glycine) are contraindicated as they will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][14] If the protein is in such a buffer, it must be exchanged via dialysis or a desalting column.[13]

-

Adjust the pH of the protein solution to 8.3 using 1 M sodium bicarbonate.[5] This pH ensures the target amino groups are sufficiently deprotonated and reactive.[10][15]

-

-

Atto 425-NHS Ester Stock Solution :

-

Allow the vial of Atto 425-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.[3][13]

-

Prepare a stock solution (e.g., 1-2 mg/mL) by dissolving the dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][5][14]

-

Trustworthiness : This solution is susceptible to hydrolysis and should be prepared fresh immediately before use.[3][13] If storage is necessary, it can be kept at -20°C for a limited time (1-2 months).[15][17]

-

B. The Labeling Reaction

-

Calculate Molar Excess :

-

The optimal dye-to-protein molar ratio varies depending on the protein and desired degree of labeling. A 2- to 4-fold molar excess of dye to protein is a common starting point for antibodies.[5]

-

The calculation is as follows: mg of NHS ester = (molar excess) × (mg of protein) × (MW of NHS ester) / (MW of protein).[15][17] For Atto 425-NHS ester, the molecular weight is approximately 498.5 g/mol .[18]

-

-

Incubation :

-

Add the calculated volume of the Atto 425-NHS ester stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[13][14] Longer incubation times may increase the degree of labeling but also the risk of protein degradation or dye hydrolysis.

-

-

Quenching (Optional) :

C. Purification of the Conjugate

-

Rationale : It is critical to remove unreacted dye and the NHS byproduct from the labeled protein.[13][16] Failure to do so will interfere with downstream applications and prevent accurate determination of the degree of labeling.

-

Methodology : The most common and effective method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[5][13]

-

Equilibrate the column with a suitable storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

The larger, labeled protein will elute first in the void volume, typically as the first colored band. The smaller, free dye molecules will be retained by the resin and elute later.[5]

-

Caption: Workflow for protein labeling with Atto 425-NHS ester.

D. Characterization: Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~436 nm (Aₘₐₓ).

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

-

Protein Conc. (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

-

-

Calculate the concentration of the dye:

-

Calculate the DOL:

-

DOL = Dye Conc. / Protein Conc.

-

Conclusion

Atto 425-NHS ester is a high-performance fluorescent probe that offers exceptional brightness and photostability for the covalent labeling of proteins and other amine-containing biomolecules. Its large Stokes shift and high quantum yield make it particularly well-suited for demanding fluorescence-based assays. By understanding its core spectral properties and adhering to a well-controlled labeling protocol that carefully manages pH and reagent purity, researchers can generate reliably labeled conjugates for precise and sensitive downstream analysis.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

ATTO-TEC GmbH. (2011). Product Information: ATTO 425. Retrieved from [Link]

-

FluoroFinder. (n.d.). ATTO 425 Dye Profile. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit. Retrieved from [Link]

-

ATTO-TEC GmbH. (n.d.). Properties of ATTO-Dyes - Spectra. Retrieved from [Link]

-

He, J., et al. (2023). The ATTO 565 Dye and Its Applications in Microscopy. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. AATOM(TM) 425 NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATTO 425 NHS-Ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. interchim.fr [interchim.fr]

- 18. scbt.com [scbt.com]

Unveiling the Photophysical Heart of Atto 425: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For researchers, scientists, and drug development professionals leveraging fluorescence in their critical applications, a deep understanding of a fluorophore's fundamental properties is not merely academic—it is paramount for robust and reproducible results. This guide provides an in-depth exploration of two key performance metrics of the Atto 425 dye: its fluorescence quantum yield and fluorescence lifetime. We will delve into the theoretical underpinnings of these parameters, present established methodologies for their determination, and discuss the practical implications for experimental design and data interpretation.

Atto 425: A Profile of a High-Performance Fluorophore

Atto 425 is a fluorescent label belonging to the coumarin class of dyes.[1][2][3][4][5] Its rigid molecular structure is a key contributor to its exceptional photophysical characteristics, which include high fluorescence quantum yield, a large Stokes shift, and excellent photostability.[3][4][5][6] These attributes make it a versatile tool for a wide range of applications, from single-molecule detection to fluorescence microscopy and immunoassays.[4]

The dye is characterized by an absorption maximum (λ_abs) around 436-439 nm and an emission maximum (λ_fl) at approximately 484-485 nm.[1][2][4][7][8] This positions its excitation profile well within the output of common 405 nm and 445 nm laser lines.[1] Atto 425 is moderately hydrophilic, making it suitable for labeling biomolecules in aqueous environments.[1][6][9]

Core Photophysical Parameters of Atto 425

For clarity and ease of reference, the key quantitative properties of Atto 425 are summarized in the table below.

| Parameter | Value | Source(s) |

| Excitation Maximum (λ_abs) | 436 - 439 nm | [1][2][4][7][8] |

| Emission Maximum (λ_fl) | 484 - 485 nm | [1][2][4][7][8] |

| Molar Extinction Coefficient (ε_max) | ~45,000 M⁻¹cm⁻¹ | [1][2][4][7][9][10] |

| Fluorescence Quantum Yield (η_fl) | ~90% (0.9) | [1][2][4][8][9][10] |

| Fluorescence Lifetime (τ_fl) | ~3.6 ns | [1][2][4][8][9][10] |

| Molecular Weight | ~427 g/mol | [1] |

The Essence of Fluorescence: Quantum Yield Explained

The fluorescence quantum yield (Φ_f or η_fl) is a fundamental measure of the efficiency of the fluorescence process.[6] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[11]

Φ_f = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible efficiency.[11] Atto 425, with a quantum yield of approximately 0.9, is considered a highly fluorescent dye.[1][12]

The quantum yield is intrinsically linked to the competition between radiative and non-radiative decay pathways from the excited singlet state (S₁).

Caption: Simplified Jablonski diagram illustrating the competing decay pathways from the excited state.

The quantum yield can be expressed in terms of the rate constants for these processes:

Φ_f = k_f / (k_f + k_nr)

Where:

-

k_f is the rate constant for radiative decay (fluorescence).

-

k_nr is the sum of the rate constants for all non-radiative decay processes (e.g., internal conversion, intersystem crossing).[11]

A high quantum yield, as seen in Atto 425, indicates that the radiative decay pathway (k_f) is significantly more favorable than the non-radiative pathways (k_nr).[11]

Measuring the Quantum Yield of Atto 425: A Practical Approach

The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative (or comparative) method.[13]

The Absolute Method

The absolute method involves the direct measurement of all emitted photons from a sample using an integrating sphere.[13] While this technique provides a direct and accurate measurement, it requires specialized instrumentation and is less commonly employed in non-specialized laboratories.[13][14]

The Relative (Comparative) Method

The relative method is a more accessible and widely used approach for determining the quantum yield of a sample (x) by comparing its fluorescence intensity to that of a well-characterized standard (st) with a known quantum yield.[13][14]

The underlying principle is that for dilute solutions with low absorbance, the integrated fluorescence intensity is proportional to the fraction of light absorbed and the quantum yield of the fluorophore. The comparative method is generally more accurate than the single-point method as it involves measurements at multiple concentrations.[14]

Experimental Protocol: Relative Quantum Yield Determination of Atto 425

Objective: To determine the fluorescence quantum yield of Atto 425 using a known standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_f = 0.54).

Materials:

-

Atto 425 dye

-

Quinine Sulfate (or another suitable standard)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvent (e.g., water, ethanol)

-

Volumetric flasks and precision pipettes

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of both Atto 425 and the standard in the same solvent.

-

Preparation of Dilutions: Create a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to minimize inner filter effects.[15]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.

-

Record the fluorescence emission spectrum for each dilution of the standard.

-

Repeat the process for the Atto 425 solutions, exciting at its absorption maximum.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and Atto 425.

-

The slope of these plots (Gradient) is used in the quantum yield calculation.

-

Calculation:

The quantum yield of the unknown sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_x and n_st are the refractive indices of the sample and standard solutions (if different solvents are used).

Caption: Workflow for the relative determination of fluorescence quantum yield.

The Dimension of Time: Fluorescence Lifetime

The fluorescence lifetime (τ) is another defining characteristic of a fluorophore. It represents the average time a molecule spends in the excited state before returning to the ground state.[16] For a population of excited molecules, the lifetime is the time it takes for the number of excited molecules to decay to 1/e (approximately 36.8%) of the initial population.[16]

The fluorescence decay of a single-exponentially decaying fluorophore population is described by:

I(t) = I₀ * e^(-t/τ)

Where:

-

I(t) is the fluorescence intensity at time t.

-

I₀ is the initial fluorescence intensity at t=0.

-

τ is the fluorescence lifetime.

The fluorescence lifetime is inversely proportional to the sum of the radiative and non-radiative decay rates:

τ = 1 / (k_f + k_nr)

This relationship highlights the intrinsic connection between quantum yield and lifetime. A shorter lifetime can indicate the presence of efficient non-radiative decay pathways (quenching).

Measuring the Fluorescence Lifetime of Atto 425

The most common and accurate method for measuring fluorescence lifetimes in the nanosecond range, typical for dyes like Atto 425, is Time-Correlated Single Photon Counting (TCSPC).

Experimental Protocol: Fluorescence Lifetime Measurement by TCSPC

Objective: To measure the fluorescence lifetime of Atto 425 using a TCSPC system.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength suitable for Atto 425 (e.g., ~440 nm).

-

High-speed photodetector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

-

TCSPC electronics (Time-to-Amplitude Converter (TAC) and Multi-Channel Analyzer (MCA)).

Methodology:

-

Sample Preparation: Prepare a dilute solution of Atto 425 in the desired solvent.

-

Instrument Setup:

-

The pulsed light source excites the sample at a high repetition rate.

-

The emitted fluorescence is collected and focused onto the single-photon detector.

-

-

Data Acquisition:

-

For each detected photon, the TCSPC electronics measure the time delay between the excitation pulse and the arrival of the fluorescence photon.

-

This process is repeated for millions of events, building up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay profile.

-

This decay curve is then fitted to an exponential model (or multi-exponential model if the decay is complex) to extract the fluorescence lifetime (τ).

-

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Factors Influencing Quantum Yield and Lifetime

While Atto dyes are known for their stability, it is crucial to recognize that the local environment can influence their photophysical properties.[6]

-

Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can affect the rates of non-radiative decay, thereby altering both the quantum yield and lifetime.[11]

-

Temperature: Increased temperature can enhance vibrational relaxation and other non-radiative processes, leading to a decrease in both quantum yield and lifetime.

-

Presence of Quenchers: Molecular oxygen, heavy atoms, and certain biomolecules can act as quenchers, providing additional non-radiative decay pathways and reducing fluorescence intensity and lifetime.

-

Concentration: At very high concentrations, self-quenching can occur, leading to a decrease in quantum yield.[17]

Conclusion

The high quantum yield (~90%) and stable fluorescence lifetime (~3.6 ns) of Atto 425 are cornerstones of its performance as a fluorescent label.[1][2][4][8][9][10] A thorough understanding of these parameters, coupled with the appropriate experimental methodologies for their determination, empowers researchers to design more robust assays, accurately interpret fluorescence data, and fully exploit the capabilities of this versatile fluorophore. By controlling for environmental factors and employing sound measurement practices, scientists can ensure the reliability and reproducibility of their fluorescence-based investigations.

References

-

ATTO 425 Dye Profile. FluoroFinder. [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Atto 425 Protein Labeling Kit. Jena Bioscience. [Link]

-

Product Information: ATTO 425. ATTO-TEC. (2011). [Link]

-

Properties of ATTO-Dyes - Spectra. ATTO-TEC. [Link]

-

Quantum yield. Wikipedia. [Link]

-

ATTO 425 Fluorescent Dye Oligonucleotide Labeling. Bio-Synthesis. [Link]

-

The Fluorescence Lifetime and Quenching. Chemistry LibreTexts. (2020). [Link]

-

The dependence of fluorescence intensity on optical density of fluorophore and on total optical density of solution. ResearchGate. [Link]

-

Correction of the fluorescence of the dye ATTO-425 on the secondary... ResearchGate. [Link]

-

The dependence of the total fluorescence intensity of ATTO-425 on the... ResearchGate. [Link]

Sources

- 1. FluoroFinder [app.fluorofinder.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. ATTO 425 | Products | Leica Microsystems [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 9. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. Quantum yield - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. jasco-global.com [jasco-global.com]

- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

Atto 425-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

This guide provides an in-depth exploration of Atto 425-NHS ester, a fluorescent labeling reagent, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical and physical properties, the mechanistic principles of its reactivity, and provide field-proven protocols for its application in bioconjugation.

Introduction to Atto 425: A Coumarin-Derived Fluorophore

Atto 425 is a fluorescent dye belonging to the coumarin class of molecules.[1] It is characterized by its strong absorption of light, high fluorescence quantum yield, a significant Stokes shift (the difference between the absorption and emission maxima), and good photostability.[1] These properties make it a valuable tool for a wide range of applications in the life sciences, including the labeling of proteins, DNA, and RNA. The N-hydroxysuccinimide (NHS) ester derivative of Atto 425 is a widely used reagent for covalently attaching this fluorophore to biomolecules.[2]

Chemical Structure and Molecular Properties

A thorough understanding of the chemical structure and molecular weight of Atto 425-NHS ester is fundamental to its effective application in labeling experiments.

Chemical Identity:

-

IUPAC Name: ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate[3]

-

Molecular Formula: C₂₆H₃₀N₂O₈[4]

-

Molecular Weight: 498.53 g/mol [4]

-

CAS Number: 892156-28-4[4]

Structural Diagram:

A simplified representation of the Atto 425-NHS ester structure.

Quantitative Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 498.53 g/mol | [4] |

| Molecular Formula | C₂₆H₃₀N₂O₈ | [4] |

| Absorbance Maximum (λabs) | 439 nm | |

| Emission Maximum (λfl) | 485 nm | |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 90% |

The Chemistry of Bioconjugation: NHS Ester Reactivity

Atto 425-NHS ester facilitates the covalent labeling of biomolecules through the reaction of its N-hydroxysuccinimide ester functional group with primary amines.[2] This reaction is a cornerstone of bioconjugation chemistry.

Mechanism of Amine Acylation

The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine (typically from the side chain of a lysine residue in a protein) on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[5]

NHS ester reaction with a primary amine.

Critical Reaction Parameters

The efficiency of the labeling reaction is highly dependent on several key parameters:

-

pH: The reaction is pH-dependent.[6] An optimal pH range of 8.3-8.5 is recommended for most applications.[6][7] At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing the reaction.[7] At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[7]

-

Buffer Choice: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[8]

-

Solvent: Atto 425-NHS ester is typically dissolved in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.[9]

Experimental Protocol: Antibody Labeling with Atto 425-NHS Ester

This protocol provides a detailed, step-by-step methodology for a typical antibody labeling experiment.

Materials

-

Antibody to be labeled (in an amine-free buffer)

-

Atto 425-NHS ester

-

Anhydrous, amine-free DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (like Tris or glycine), it must be dialyzed against PBS.

-

Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer. Lower concentrations can decrease labeling efficiency.

-

-

Atto 425-NHS Ester Stock Solution Preparation:

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein can vary. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[10]

-

Add the calculated volume of the Atto 425-NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[10]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[10]

-

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts by size-exclusion chromatography using a pre-equilibrated Sephadex G-25 column.

-

The first colored band to elute is the labeled antibody.

-

Workflow Diagram

Workflow for antibody labeling with Atto 425-NHS ester.

Conclusion

Atto 425-NHS ester is a robust and versatile tool for fluorescently labeling biomolecules. A comprehensive understanding of its chemical properties and the principles of NHS ester chemistry is paramount for achieving successful and reproducible bioconjugation. By carefully controlling reaction parameters such as pH, buffer composition, and molar ratios, researchers can effectively harness the capabilities of this coumarin-based fluorophore for a multitude of applications in biological research and drug development.

References

-

ATTO-TEC GmbH. (2011). ATTO Labeling Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211368, Atto 425-NHS ester. Retrieved from [Link]

-

Fürth, D. (n.d.). Antibody conjugation. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit. Retrieved from [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit. Retrieved from [Link]

-

Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

ATTO-TEC GmbH. (2011). Product Information: ATTO 425. Retrieved from [Link]

Sources

- 1. Atto 425-Nhs Ester - Yorlab [yorlab.co.uk]

- 2. AATOM(TM) 425 NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 3. Atto 425-NHS ester | C26H30N2O8 | CID 16211368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. jenabioscience.com [jenabioscience.com]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. furthlab.xyz [furthlab.xyz]

- 11. spectra.arizona.edu [spectra.arizona.edu]

Mastering Bioconjugation: A Technical Guide to the Solubility and Stability of Atto 425-NHS Ester

Introduction: The Critical Role of Solvent Choice in Fluorescent Labeling

In the realm of bioconjugation, the success of labeling proteins, antibodies, and oligonucleotides hinges on the precise control of reaction conditions. Among the myriad of fluorescent probes available, Atto 425, a coumarin-based dye, is prized for its strong absorption, high fluorescence quantum yield, large Stokes shift, and good photostability[1][2][3]. The N-hydroxysuccinimidyl (NHS) ester derivative of Atto 425 is a widely utilized reagent for targeting primary amines on biomolecules, forming stable amide bonds[4][5][6]. However, the very reactivity that makes Atto 425-NHS ester a powerful tool also renders it susceptible to environmental factors, particularly the choice of solvent. This guide provides an in-depth exploration of the solubility and stability of Atto 425-NHS ester, offering field-proven insights and detailed protocols to empower researchers and drug development professionals to achieve consistent and efficient conjugation outcomes.

I. Understanding the Chemistry: Aminolysis vs. Hydrolysis

The utility of Atto 425-NHS ester is predicated on its reaction with primary amines (aminolysis) to form a stable amide linkage. Concurrently, a competing reaction, hydrolysis, occurs in the presence of water, rendering the dye incapable of conjugation[4][5][7]. The balance between these two reactions is paramount and is heavily influenced by the solvent environment and pH.

II. Solubility Profile of Atto 425-NHS Ester

Properly dissolving the NHS ester is the first critical step in a successful conjugation reaction. Due to the hydrolytic instability of the NHS ester moiety, the choice of solvent is restricted to anhydrous, amine-free organic solvents for the preparation of stock solutions.

Recommended Solvents for Stock Solutions

Anhydrous (dry) and amine-free Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the recommended solvents for preparing stock solutions of Atto 425-NHS ester[1][2]. Acetonitrile is also a viable option[2][8]. It is imperative to use high-quality, anhydrous grade solvents to minimize moisture content and prevent premature hydrolysis of the dye.

| Solvent | Recommendation | Key Considerations | Reference |

| Dimethylformamide (DMF) | Highly Recommended | Must be anhydrous and amine-free. Amine impurities will react with the NHS ester. | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Must be anhydrous. Easier to handle than DMF due to lower volatility and toxicity. | [1][2] |

| Acetonitrile | Recommended | Must be anhydrous. | [2][8] |

| Water / Aqueous Buffers | Not Recommended for Stock Solutions | Rapid hydrolysis of the NHS ester will occur. The dye is intended to be added to the aqueous reaction buffer containing the biomolecule immediately after preparation in an organic solvent. | [2][5] |

Protocol for Preparing a Stock Solution

-

Equilibrate the Reagent: Allow the vial of Atto 425-NHS ester to come to room temperature before opening to prevent moisture condensation[2][9].

-

Solvent Addition: Add the appropriate volume of anhydrous, amine-free DMSO or DMF to the vial to achieve the desired concentration. A typical stock concentration is 10 mg/mL[10] or 10 mM.

-

Dissolution: Vortex the vial until the NHS ester is completely dissolved[10]. Gentle pipetting can also aid in dissolution.

-

Immediate Use: It is strongly recommended to prepare the stock solution immediately before use to ensure maximum reactivity[1][2].

III. Stability of Atto 425-NHS Ester: A Quantitative Perspective

The stability of Atto 425-NHS ester is not an intrinsic property but is highly dependent on its environment. The primary factors governing its stability are the presence of moisture, pH, and temperature.

Stability in Organic Solvents

When dissolved in high-quality, anhydrous DMSO or DMF, Atto 425-NHS ester stock solutions can be stored for a limited time. Some sources suggest that such solutions are stable for a long period when frozen and protected from light, though the risk of moisture contamination upon repeated use remains[11]. Other protocols recommend storage at -20°C for up to two weeks[10]. However, for optimal and reproducible results, fresh preparation is always the best practice[8].

Stability in Aqueous Solutions: The Critical Role of pH

Once the organic stock solution of Atto 425-NHS ester is added to the aqueous reaction buffer containing the biomolecule, the hydrolysis reaction begins immediately. The rate of this hydrolysis is critically dependent on the pH of the buffer[5][12][13].

-

Optimal pH for Conjugation: The recommended pH range for NHS ester coupling reactions is between 8.0 and 9.0, with an optimal pH of around 8.3[8][11][12]. This represents a compromise: the primary amines on the protein are sufficiently deprotonated and nucleophilic to react efficiently, while the rate of hydrolysis is manageable[7][14].

-

Effect of pH on Hydrolysis Rate: As the pH increases, the concentration of hydroxide ions, which are potent nucleophiles, also increases, leading to a dramatic acceleration of NHS ester hydrolysis[4][5].

The stability of an NHS ester in an aqueous solution is often described by its half-life (t½), the time it takes for 50% of the ester to hydrolyze.

| pH | Temperature | Approximate Half-life of NHS Ester | Reference |

| 7.0 | 0°C | 4-5 hours | [13][15] |

| 8.6 | 4°C | 10 minutes | [13][15] |

These values highlight the critical need to perform the conjugation reaction promptly after adding the dye to the reaction buffer.

IV. Experimental Protocols

A. Protocol for Protein Labeling with Atto 425-NHS Ester

This protocol provides a general procedure for the conjugation of Atto 425-NHS ester to a protein.

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL[1][10]. Suitable buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate buffers[8][13].

-

Ensure the buffer is free of amine-containing substances like Tris or glycine, which will compete with the protein for reaction with the dye[1][10]. If necessary, dialyze the protein against a suitable amine-free buffer.

-

Adjust the pH of the protein solution to 8.3 using a concentrated bicarbonate or borate buffer solution[1][8].

-

-

Dye Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of Atto 425-NHS ester in anhydrous, amine-free DMSO or DMF[10].

-

-

Conjugation Reaction:

-

Purification:

B. Protocol for Assessing NHS Ester Reactivity (Hydrolysis Assay)

This qualitative assay can be used to assess the activity of an Atto 425-NHS ester stock that may have been stored improperly or for an extended period. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at approximately 260 nm[9][16].

-

Initial Absorbance Measurement:

-

Prepare a solution of the Atto 425-NHS ester in an amine-free buffer (e.g., phosphate buffer, pH 7-8) at a concentration of approximately 1 mg/mL[16].

-

Measure the absorbance of this solution at 260 nm.

-

-

Induced Hydrolysis:

-

Add a small volume of a strong base (e.g., 0.5-1.0 N NaOH) to the solution to rapidly and completely hydrolyze the NHS ester[16].

-

-

Final Absorbance Measurement:

-

Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.

-

-

Interpretation:

-

A significant increase in absorbance at 260 nm after the addition of the base indicates that the NHS ester was active.

-

Little to no change in absorbance suggests that the NHS ester was already hydrolyzed and is therefore inactive[17].

-

V. Conclusion and Best Practices

The successful use of Atto 425-NHS ester in bioconjugation is critically dependent on understanding and controlling its solubility and stability. By adhering to the following best practices, researchers can maximize labeling efficiency and ensure reproducible results:

-

Solvent Quality is Paramount: Always use anhydrous, amine-free DMSO or DMF for preparing stock solutions.

-

Fresh is Best: Prepare stock solutions of Atto 425-NHS ester immediately before use. If storage is unavoidable, store at -20°C in small aliquots and protect from moisture and light.

-

Control the pH: Maintain the pH of the reaction buffer between 8.0 and 9.0 (ideally 8.3) to balance amine reactivity and NHS ester hydrolysis.

-

Work Efficiently: Once the dye is added to the aqueous reaction buffer, proceed with the conjugation and purification steps promptly to minimize the impact of hydrolysis.

-

Verify Reagent Activity: If there is any doubt about the reactivity of the NHS ester, perform a qualitative hydrolysis assay.

By integrating these principles and protocols into their workflows, researchers can confidently harness the power of Atto 425 for sensitive and reliable fluorescent labeling in a wide range of applications.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

ATTO-TEC. (2011). Product Information: ATTO 425. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit. Retrieved from [Link]

-

A2K Scientific. (n.d.). ATTO425 Dye Spectral Calibration Plate. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit - Troubleshooting. Retrieved from [Link]

-

Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Retrieved from [Link]

-

ATTO-TEC. (2011). ATTO Labeling Procedures. Retrieved from [Link]

-

FluoroFinder. (n.d.). ATTO 425 Dye Profile. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. ATTO-TEC Consumables | Products | Leica Microsystems [leica-microsystems.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. AATOM(TM) 425 NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. interchim.fr [interchim.fr]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Atto 425 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

Atto 425: A Comprehensive Technical Guide for Advanced Fluorescence Applications

This guide provides an in-depth exploration of the Atto 425 fluorophore, a powerful tool for researchers, scientists, and drug development professionals. We will delve into its core photophysical properties, highlight its distinct advantages in various applications, and provide detailed, field-proven protocols for its effective use. This document is designed to move beyond a simple datasheet, offering insights into the causality behind experimental choices to empower you to achieve optimal results in your fluorescence-based assays.

Fundamental Properties of Atto 425: The Basis of its Performance

Atto 425 is a fluorescent label belonging to the coumarin class of dyes.[1][2] Its unique molecular structure, characterized by a rigid chromophore, is the foundation of its exceptional performance, leading to consistent optical properties that are largely independent of solvent and temperature.[3] This inherent stability is a significant advantage over more flexible dyes like cyanines.[3]

Spectral Characteristics

Atto 425 fluoresces in the blue region of the visible spectrum, with an excitation maximum around 436-439 nm and an emission maximum at approximately 484-485 nm.[1][4][5] This positions it well for use with common excitation sources such as a 405 nm laser line or a mercury arc lamp.[1][6]

A key and highly advantageous feature of Atto 425 is its large Stokes shift, which is the difference between the excitation and emission maxima.[1][2][3] This significant separation minimizes self-quenching and the inner-filter effect, leading to an improved signal-to-noise ratio, a crucial factor in sensitive detection assays.[3]

Photophysical Parameters

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons).[3] Atto 425 excels in both these areas, making it a remarkably bright and sensitive label.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 436 - 439 nm | [1][4][7] |

| Emission Maximum (λem) | 484 - 485 nm | [1][4][7] |

| Molar Extinction Coefficient (εmax) | 45,000 M⁻¹cm⁻¹ | [1][7][8] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][8] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2][8] |

| Molecular Weight (Carboxy) | ~401 g/mol | [2] |

Table 1: Key photophysical properties of Atto 425.

The high quantum yield of 90% signifies that for every 100 photons absorbed, 90 are emitted as fluorescence, contributing to its intense signal.[1][2] Furthermore, its high photostability ensures that it can withstand prolonged irradiation without significant degradation, a critical feature for imaging applications that require long exposure times.[1][2][3]

Key Advantages in Application

The unique combination of properties offered by Atto 425 translates into tangible benefits across a range of fluorescence-based techniques.

-

High Signal-to-Noise Ratio: The large Stokes shift and high quantum yield contribute to a bright signal with minimal background interference.[3]

-

Enhanced Photostability: Atto 425's resistance to photobleaching allows for longer imaging times and more robust data collection.[2][3][9]

-

Moderate Hydrophilicity: This property makes it suitable for labeling biomolecules in aqueous solutions.[1][2][3]

-

Versatility: Atto 425 is available with a variety of reactive groups, enabling the labeling of proteins, nucleic acids, and other biomolecules.[2][9]

These advantages make Atto 425 a superior choice for a variety of applications, including:

-

Immunofluorescence Microscopy: Its brightness and photostability are ideal for visualizing the localization of proteins and other antigens in fixed cells and tissues.[10]

-

Flow Cytometry: The strong fluorescence signal allows for clear discrimination of cell populations.[1][11]

-

High-Resolution Microscopy: Atto 425 is well-suited for advanced imaging techniques like PALM, dSTORM, and STED microscopy.[11][12]

-

Fluorescence In Situ Hybridization (FISH): Its properties are beneficial for the sensitive detection of specific DNA or RNA sequences.[11][12]

-

Single-Molecule Detection: The high quantum yield and photostability are critical for observing individual molecules.[2][12]

Practical Guide to Labeling with Atto 425

The most common methods for labeling biomolecules with Atto 425 involve the use of its N-hydroxysuccinimidyl (NHS) ester or maleimide derivatives. The choice between these depends on the available reactive groups on the target molecule.

Amine-Reactive Labeling with Atto 425 NHS Ester

Atto 425 NHS ester is designed to react with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.[7]

The key to successful NHS ester conjugation is maintaining a slightly alkaline pH (typically 8.2-8.5).[7] At this pH, the primary amino groups are deprotonated and thus nucleophilic, allowing them to efficiently attack the NHS ester, forming a stable amide bond. However, a pH that is too high will lead to the hydrolysis of the NHS ester, rendering it non-reactive. Therefore, careful pH control is paramount.[7]

Caption: Workflow for labeling proteins with Atto 425 NHS ester.

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 10-20 mM PBS) at a concentration of 2-10 mg/mL.[7] Ensure that any buffers containing primary amines, such as Tris or glycine, have been removed through dialysis.

-

pH Adjustment: Adjust the pH of the protein solution to 8.3 using 1 M sodium bicarbonate buffer.[7]

-

Dye Preparation: Immediately before use, dissolve the Atto 425 NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.

-

Reaction: Add a two- to four-fold molar excess of the reactive dye solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis.[13]

-

Storage: Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14]

Thiol-Reactive Labeling with Atto 425 Maleimide

Atto 425 maleimide is used for the specific labeling of thiol (sulfhydryl) groups, most commonly found in cysteine residues of proteins.[2][15]

The maleimide group reacts specifically with deprotonated thiol groups. This reaction is most efficient at a neutral to slightly acidic pH (7.0-7.5).[14][15] At this pH, the thiol groups are sufficiently nucleophilic to react with the maleimide, while primary amines are protonated and therefore unreactive. Higher pH values (above 8.0) should be avoided as they increase the rate of maleimide hydrolysis, which deactivates the dye.[14][15] If the protein of interest has disulfide bonds, these must first be reduced to free thiols using a reducing agent like DTT or TCEP.[15]

Caption: Workflow for labeling proteins with Atto 425 maleimide.

-

Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5, such as PBS, Tris, or HEPES.[14][15]

-

Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, they must be reduced to free thiols. This can be achieved by incubating with a 10-fold molar excess of a reducing agent like TCEP.[15] If DTT is used, it must be removed by dialysis before adding the reactive dye.[15]

-

Dye Preparation: Prepare a stock solution of Atto 425 maleimide in anhydrous DMSO or DMF.

-

Reaction: Add a 10-20 molar excess of the maleimide reagent to the protein solution.[15]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[15]

-

Quenching (optional): The reaction can be stopped by adding an excess of a low molecular weight thiol, such as glutathione or mercaptoethanol, to consume any unreacted maleimide.[15]

-

Purification: Remove unreacted dye and byproducts by gel filtration.[13]

-

Storage: Store the labeled protein under appropriate conditions, typically frozen in aliquots.[14]

Conclusion

Atto 425 stands out as a high-performance fluorophore with a compelling set of features. Its exceptional brightness, photostability, and large Stokes shift make it an invaluable tool for a wide array of fluorescence-based applications, from routine immunofluorescence to cutting-edge super-resolution microscopy. By understanding its fundamental properties and adhering to optimized labeling protocols, researchers can fully leverage the power of Atto 425 to generate high-quality, reproducible data.

References

-

Jena Bioscience. Atto 425 Protein Labeling Kit. [Link]

-

FluoroFinder. ATTO 425 Dye Profile. [Link]

-

ATTO-TEC GmbH. (2011-05-16). Product Information: ATTO 425. [Link]

-

Jena Bioscience. Atto 425 Protein Labeling Kit (Maleimide). [Link]

-

ATTO-TEC GmbH. (2011-07-22). ATTO Labeling Procedures. [Link]

-

Bio-Synthesis. ATTO 425 Fluorescent Dye Oligonucleotide Labeling. [Link]

-

ATTO-TEC GmbH. Properties of ATTO-Dyes. [Link]

-

Rockland Immunochemicals Inc. Immunofluorescence Technique. [Link]

-

ResearchGate. Normalized absorption and fluorescence spectrum of ATTO-425. [Link]

-

Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027-1036. [Link]

-

Nikon Imaging Center. Selecting Fluorescent Dyes. [Link]

-

Alakoskela, J-M. (2014-12-21). Is Alexa Fluor more suitable than DyLight?. ResearchGate. [Link]

-

Jena Bioscience. (2025-06-04). Properties of Fluorescent Dyes, Fluorescent Quencher & Redox Label. [Link]

Sources

- 1. FluoroFinder [app.fluorofinder.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Spectrum [Atto 425] | AAT Bioquest [aatbio.com]

- 5. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. ATTO 425 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 10. Immunofluorescence Technique | Rockland [rockland.com]

- 11. AATOM(TM) 425 NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 12. AATOM™ 425 NHS ester | AAT Bioquest [aatbio.com]

- 13. spectra.arizona.edu [spectra.arizona.edu]

- 14. jenabioscience.com [jenabioscience.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

What is the coumarin structure of Atto 425 dye?

An In-Depth Technical Guide to the Coumarin Structure and Applications of Atto 425 Dye

Introduction

In the landscape of fluorescent probes, the Atto dye series, developed by ATTO-Tec GmbH, is renowned for its exceptional photostability and brightness.[1] Among these, Atto 425 stands out as a versatile blue-excitable fluorophore.[2][3] At its heart lies a rigidified coumarin scaffold, a class of heterocyclic compounds celebrated for their robust fluorescent properties.[][5] This guide provides a detailed examination of the Atto 425 coumarin structure, elucidates the relationship between its chemical architecture and its photophysical characteristics, and offers practical, field-proven protocols for its application in life sciences research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to empower effective experimental design and execution.

Part 1: The Chemical Architecture of the Atto 425 Fluorophore

The Coumarin Family of Dyes

Coumarins are a significant class of benzopyranone-based fluorophores known for their strong fluorescence, typically in the blue-to-green region of the spectrum.[][5] Their core structure, 1,2-benzopyrone, provides a conjugated system that is the basis of their electronic transitions.[] The photophysical properties of coumarin derivatives are highly influenced by the nature and position of substituent groups on this core, which can modulate the electron density and intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning its absorption and emission wavelengths, quantum yield, and environmental sensitivity.[6]

The Core Structure of Atto 425

Atto 425 is not a simple coumarin but a sophisticated derivative with a rigidified heterocyclic system to enhance its performance.[7] While the exact proprietary structure may vary slightly between functional derivatives, publicly available data for derivatives like Atto 425 maleimide reveal a core based on a pyrano[3,2-g]quinoline system.[8] This structure incorporates the fundamental lactone ring of coumarin into a larger, more complex, and rigid framework. This rigidity is a key design principle in modern fluorophores; by minimizing non-radiative decay pathways (e.g., through molecular vibrations or cis-trans isomerization), a rigid structure helps to ensure a high fluorescence quantum yield.[7]

The core structure features several key components that contribute to its overall properties:

-

A Pyranoquinoline Core : This forms the rigid, electron-rich heart of the fluorophore.

-

An Ester Group : This group, typically an ethyl ester, influences the electronic properties and solubility of the dye.[8]

-

Gem-dimethyl Group : The dimethyl-substituted dihydropyran ring further enhances structural rigidity.[8]

Below is a representation of the fundamental fluorophore core of Atto 425, derived from its known functionalized forms.

Caption: Core chemical structure of the Atto 425 fluorophore.

The "R" group indicates the position where various reactive moieties (e.g., Carboxy, NHS-ester, Maleimide, Azide) are attached to enable covalent labeling of biomolecules.[9][10]

Part 2: Photophysical & Chemical Properties

The unique structural characteristics of Atto 425 give rise to its excellent performance as a fluorescent label. Its key properties are summarized below.

| Property | Value | Significance in Research |

| Absorption Maximum (λabs) | 436 - 439 nm[11][12] | Efficiently excited by common 445 nm diode lasers and violet laser lines (405 nm).[2][11] |

| Emission Maximum (λfl) | 484 - 485 nm[11][13] | Emits in the cyan-green region of the spectrum, easily detectable with standard filter sets. |

| Molar Extinction Coefficient (εmax) | 4.5 x 104 M-1cm-1[9][11] | Indicates strong light-absorbing capability, contributing to a bright signal. |

| Fluorescence Quantum Yield (ηfl) | ~90%[9][11] | A very high percentage of absorbed photons are converted to fluorescent light, resulting in exceptional brightness. |

| Fluorescence Lifetime (τfl) | ~3.6 ns[2][9] | A characteristic lifetime useful in advanced fluorescence lifetime imaging microscopy (FLIM) applications. |

| Stokes Shift | ~48 nm | This large separation between excitation and emission peaks minimizes spectral overlap, enhancing signal-to-noise.[2][9] |

| Molecular Weight (Carboxy form) | ~401 g/mol [3][14] | Low molecular weight minimizes potential steric hindrance or disruption of biomolecule function upon conjugation. |

Causality of Photophysical Behavior

-

High Quantum Yield : The rigid pyranoquinoline core structure is central to the dye's high quantum yield.[7] By locking the chromophore and reducing conformational flexibility, the energy that would otherwise be lost to heat through molecular vibrations is instead channeled into fluorescence emission.

-

Large Stokes Shift : The significant separation between the absorption and emission maxima is characteristic of molecules that undergo a substantial change in dipole moment upon excitation. This facilitates the detection of emission photons without interference from scattered excitation light, a critical factor for achieving high sensitivity.[1]

-

Photostability : The robust, conjugated aromatic system of Atto 425 is inherently resistant to photochemical degradation, allowing for prolonged or intense illumination during imaging experiments without significant signal loss.[1][11]

The process of fluorescence can be visualized with a simplified Jablonski diagram.

Caption: Simplified Jablonski diagram for Atto 425 fluorescence.

Part 3: Applications & Experimental Protocols

Atto 425 is primarily used for the fluorescent labeling of biomolecules such as proteins, DNA, and RNA.[3][10][15] Its moderate hydrophilicity and low molecular weight make it an excellent choice for applications where minimal disruption to the target molecule is critical.[1][2]

Protocol: Covalent Labeling of Proteins with Atto 425 NHS-Ester

This protocol describes a standard method for labeling primary amines (e.g., lysine side chains and the N-terminus) on a target protein.

Principle: N-Hydroxysuccinimide (NHS) esters are reactive groups that specifically and efficiently form stable amide bonds with primary amines at alkaline pH.[12] The choice of pH is a critical trade-off: the reaction requires deprotonated amines (favoring pH > 8), but the NHS-ester itself is susceptible to hydrolysis, which also accelerates at higher pH. A pH of 8.3 is therefore a widely adopted compromise for optimal labeling efficiency.[16]

Materials:

-

Atto 425 NHS-ester (e.g., ATTO-TEC AD 425-31)

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES)

-

Reaction Buffer: 1 M sodium bicarbonate, pH ~9.0

-

Anhydrous Dimethylformamide (DMF)

-

Purification column (e.g., size-exclusion chromatography, SEC)

Step-by-Step Methodology:

-

Protein Preparation :

-

Dialyze the protein solution extensively against an amine-free buffer (e.g., 1x PBS, pH 7.4) to remove any interfering substances like Tris or glycine.

-

Adjust the protein concentration to 2-10 mg/mL. Higher concentrations improve labeling efficiency.

-

-

pH Adjustment :

-

Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the final pH to ~8.3.

-

Causality: This step deprotonates the primary amine groups on lysine residues and the N-terminus, making them nucleophilic and reactive towards the NHS-ester.[16]

-

-

Dye Preparation :

-

Immediately before use, dissolve the Atto 425 NHS-ester in a small volume of anhydrous DMF to create a 10 mg/mL stock solution.

-

Causality: NHS-esters are moisture-sensitive. Using anhydrous DMF and preparing the solution fresh minimizes hydrolysis of the reactive group, preserving its labeling capability.[9]

-

-

Labeling Reaction :

-

Add a 3- to 10-fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal ratio must be determined empirically for each protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Causality: The incubation allows the covalent amide bond formation to proceed. Protecting the mixture from light prevents photobleaching of the fluorophore.

-

-

Purification :

-

Separate the labeled protein from unreacted free dye using a size-exclusion column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

The first colored fraction to elute will be the high-molecular-weight protein-dye conjugate. The second, slower-moving colored band is the low-molecular-weight free dye.

-

Self-Validation: Successful separation is visually confirmed by the clear resolution of two colored bands. The purified conjugate should have its absorbance spectrum measured to determine the Degree of Labeling (DOL).[16]

-

Workflow Visualization

Caption: Experimental workflow for protein conjugation with Atto 425.

Conclusion

Atto 425 is a high-performance fluorescent probe whose utility is directly derived from its sophisticated coumarin-based chemical structure. Its rigid pyranoquinoline core confers exceptional photostability and a high quantum yield, while its functional derivatives allow for straightforward and efficient labeling of a wide array of biomolecules.[1][9] By understanding the interplay between its structure, its photophysical properties, and the chemical principles of its application, researchers can confidently leverage Atto 425 to generate high-quality, reproducible data in fluorescence microscopy, microarrays, and other demanding bioanalytical applications.

References

-

ATTO-TEC GmbH. (2011). Product Information: ATTO 425. [Online]. Available at: [Link]

-

FluoroFinder. ATTO 425 Dye Profile. [Online]. Available at: [Link]

-

Bio-Synthesis Inc. ATTO 425 Fluorescent Dye Oligonucleotide Labeling. [Online]. Available at: [Link]

-

PubChem. ATTO 425 maleimide. [Online]. Available at: [Link]

-

Paul, S., et al. (2021). Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study. ACS Omega. [Online]. Available at: [Link]

-

Jena Bioscience. Atto 425 Protein Labeling Kit. [Online]. Available at: [Link]

-